Mechanism of Inhibition: Irreversible Suicide Inhibitor Versus Reversible Competitors
Linrodostat (BMS-986205) is the only IDO1 inhibitor among clinical-stage candidates that acts as an irreversible suicide inhibitor, whereas epacadostat and navoximod function as reversible inhibitors [1]. Three distinct crystal structures (PDB: 6DPQ, 6DPR, 6MQ6) define the complete binding trajectory of BMS-986205 within human IDO1, revealing a multi-step process: initial binding in a solvent-exposed surface cleft near the active site in an extended conformation, followed by partial unfolding that permits penetration into the heme-binding pocket for irreversible covalent inactivation [2].
| Evidence Dimension | Mechanism of IDO1 inhibition |
|---|---|
| Target Compound Data | Irreversible suicide inhibitor; three-step binding trajectory resolved by X-ray crystallography at 2.94–3.20 Å resolution |
| Comparator Or Baseline | Epacadostat: reversible competitive inhibitor; Navoximod: reversible inhibitor |
| Quantified Difference | Irreversible covalent inactivation versus reversible competitive binding |
| Conditions | Recombinant human IDO1 protein crystallography; PDB entries 6DPQ, 6DPR, 6MQ6 |
Why This Matters
Irreversible inactivation confers sustained target suppression independent of systemic drug exposure, potentially enabling more durable pharmacodynamic effects and reduced sensitivity to plasma concentration fluctuations compared with reversible inhibitors.
- [1] Pham KN, Yeh SR. Mapping the Binding Trajectory of a Suicide Inhibitor in Human Indoleamine 2,3-Dioxygenase 1. J Am Chem Soc. 2018;140:14538-14541. View Source
- [2] RCSB PDB. 6DPR: Mapping the binding trajectory of a suicide inhibitor in human indoleamine 2,3-dioxygenase 1. Deposited 2018-06-09. View Source
